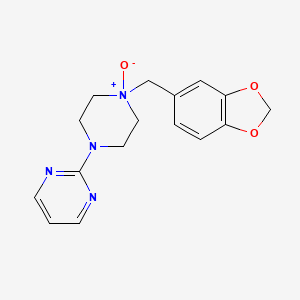
Piribedil N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピリベジルN-オキシドは、分子式C16H18N4O3を持つ化学化合物です。これは、抗パーキンソン病剤として使用されているピリベジル誘導体です。 ピリベジルN-オキシドは、主に科学研究で使用されており、化学、生物学、医学において様々な用途があります .
準備方法
合成経路と反応条件
ピリベジルN-オキシドの合成は、ピリベジルの酸化を伴います。一般的な方法の1つは、制御された条件下で過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの酸化剤を使用することです。 反応は通常、N-オキシドを選択的に形成するために、ジクロロメタンなどの有機溶媒中で低温で行われます .
工業生産方法
ピリベジルN-オキシドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化する反応パラメータの慎重な制御が含まれます。 連続フローリアクターとクロマトグラフィーなどの高度な精製技術の使用により、高品質のピリベジルN-オキシドを効率的に生産できます .
化学反応の分析
反応の種類
ピリベジルN-オキシドは、以下を含む様々な化学反応を受けます。
酸化: さらなる酸化により、より酸化された誘導体が形成される可能性があります。
還元: 還元反応により、ピリベジルN-オキシドをピリベジルに戻すことができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸(m-CPBA).
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム.
置換: 塩基性または酸性条件下での様々な求核剤.
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により、より高度に酸化された誘導体が生成される可能性があり、還元により通常はピリベジルが生成されます .
科学研究への応用
ピリベジルN-オキシドは、幅広い科学研究用途があります。
化学: 有機合成における試薬として、および分析化学における標準として使用されます。
生物学: 細胞プロセスに対するその影響を研究し、生化学アッセイにおけるツールとして使用されます。
医学: 潜在的な治療効果を調査し、薬理学的研究におけるモデル化合物として使用されます。
科学的研究の応用
Piribedil N-oxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Utilized in the development of new materials and as a reference standard in quality control
作用機序
ピリベジルN-オキシドは、様々な分子標的と経路と相互作用することにより、その効果を発揮します。それはドーパミン受容体アゴニストとして作用することが知られており、特にD2およびD3受容体を標的にします。 この相互作用は、パーキンソン病やその他の神経疾患の治療に重要なドーパミン作動性シグナル伝達経路の調節につながります .
類似の化合物との比較
類似の化合物
ピリベジル: 抗パーキンソン病剤として使用されている親化合物。
プラミペキソール: パーキンソン病の治療に使用される別のドーパミンアゴニスト。
ロピニロール: 同様の治療用途を持つドーパミンアゴニスト.
独自性
ピリベジルN-オキシドは、その特定の化学構造により、独特の化学反応を受け、独特の薬理学的特性を示すため、ユニークです。 ドーパミン受容体アゴニストとして作用すると同時に、化学合成において汎用性の高い試薬であることは、他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds
Piribedil: The parent compound, used as an antiparkinsonian agent.
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar therapeutic applications.
Uniqueness
Piribedil N-oxide is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and exhibit unique pharmacological properties. Its ability to act as a dopamine receptor agonist while also being a versatile reagent in chemical synthesis sets it apart from other similar compounds .
生物活性
Piribedil N-Oxide is a derivative of piribedil, a drug primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on various studies.
Overview of Piribedil and Its N-Oxide Derivative
Piribedil is a dopamine receptor agonist that primarily targets D2 and D3 receptors, playing a crucial role in modulating dopaminergic activity in the brain. The N-oxide form of piribedil has been investigated for its potential advantages, including altered pharmacokinetics and reduced side effects.
Dopamine Receptor Agonism
This compound exhibits selective agonistic activity at dopamine D2 and D3 receptors. Research indicates that while both piribedil and its N-oxide form engage these receptors, the N-Oxide may provide biased signaling pathways that could lead to different therapeutic outcomes.
- Selectivity Studies : In cAMP assays, both forms showed significant activity but with variations in their potency and efficacy across different receptor types. For instance, piribedil demonstrated pIC50 values around 7.5 for D2 receptors, indicating substantial agonistic potential .
Cardiovascular Effects
Clinical observations have noted that higher doses of piribedil can lead to hypotension and bradycardia. A case study documented a patient experiencing severe cardiovascular symptoms after increasing the dose of piribedil from 50 mg to 100 mg daily, highlighting potential risks associated with its use . The transition to pramipexole alleviated these adverse effects, suggesting that the N-Oxide may have a more favorable cardiovascular profile.
Efficacy in Parkinson's Disease
Piribedil has been shown to improve motor symptoms in patients with Parkinson's disease significantly. In controlled studies, doses ranging from 150 to 300 mg/day resulted in notable improvements compared to placebo . The introduction of the N-Oxide variant may enhance these effects by providing more stable plasma concentrations over time.
| Study | Dosage | Outcome | Notes |
|---|---|---|---|
| Randomized Trial | 150-300 mg/day | Improved motor function | Compared to placebo; significant response rate |
| MPTP-Lesioned Marmoset Study | Variable dosing | Similar efficacy to levodopa | Longer duration of action observed |
Adverse Reactions
A notable clinical case involved a patient who experienced severe hypotension and bradycardia after increasing his dosage of piribedil. The patient's symptoms included dizziness and fainting spells, which resolved after switching to pramipexole. This case underscores the importance of monitoring cardiovascular responses in patients treated with dopaminergic agents .
Comparative Analysis with Other Dopaminergic Agents
This compound is often compared with other dopaminergic medications such as levodopa and pramipexole. While all three agents target similar pathways, their side effect profiles and efficacy can differ significantly.
| Agent | Mechanism | Efficacy | Side Effects |
|---|---|---|---|
| Piribedil | D2/D3 Agonist | Moderate improvement | Hypotension, bradycardia |
| Pramipexole | D2 Agonist | High efficacy | Less cardiovascular risk |
| Levodopa | Precursor to dopamine | High efficacy | Dyskinesia, fluctuations |
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-20(11-13-2-3-14-15(10-13)23-12-22-14)8-6-19(7-9-20)16-17-4-1-5-18-16/h1-5,10H,6-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCNNJVJUXZOHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C2=NC=CC=N2)(CC3=CC4=C(C=C3)OCO4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80850707 |
Source


|
| Record name | 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-4lambda~5~-piperazin-1-yl}pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80850707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53954-71-5 |
Source


|
| Record name | 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-4lambda~5~-piperazin-1-yl}pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80850707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














